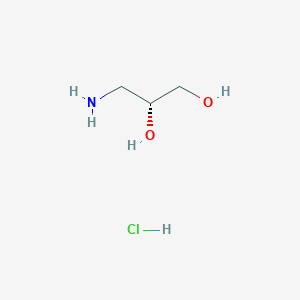

(R)-3-aminopropane-1,2-diol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-3-Aminopropane-1,2-diol hydrochloride is a chemical compound with the molecular formula C3H9NO2. It is a crystalline powder that is soluble in water and has a melting point of approximately 53°C to 57°C. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reduction of 3-nitropropane-1,2-diol using hydrogen in the presence of a catalyst such as palladium on carbon. Another method involves the amination of 1,2-propanediol using ammonia under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.

Análisis De Reacciones Químicas

Types of Reactions: (R)-3-Aminopropane-1,2-diol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Using nucleophiles such as halides or alkylating agents.

Major Products Formed:

Oxidation: Produces compounds such as 3-aminopropanedioic acid.

Reduction: Results in the formation of 3-amino-1,2-propanediol.

Substitution: Leads to the formation of various substituted derivatives of the compound.

Aplicaciones Científicas De Investigación

Synthesis of (R)-3-Aminopropane-1,2-diol Hydrochloride

APD can be synthesized through several methods, including:

- From Glycidol: The reaction of glycidol with ammonia or amines yields APD. This method allows for the production of optically active compounds .

- Biocatalytic Processes: Recent studies have shown that biocatalysts like Novozym 435 can be used for the acylation of APD, leading to high yields of N,O-diacyl derivatives which are useful in cosmetics and pharmaceuticals .

3.1. Contrast Agents

APD is a key intermediate in the synthesis of iohexol and iodiferol, which are nonionic contrast agents used in medical imaging techniques such as X-ray computed tomography (CT) scans . These agents help enhance the visibility of internal structures during imaging.

3.2. Anticancer Research

Recent studies have explored the synthesis of novel compounds derived from APD that exhibit anticancer activity. For instance, derivatives synthesized from APD have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

4.1. Water Treatment

APD is utilized in the preparation of water-soluble cationic flocculants and ion exchange resins. These materials are effective for removing solid and colloidal particles from water through electrostatic attraction .

4.2. Corrosion Inhibition

Amino alcohols like APD help maintain alkalinity in industrial water systems, preventing corrosion by inhibiting solid product formation in boiling water flows . This application is crucial in maintaining the integrity of pipelines and equipment.

5.1. Chelating Resins

A novel chelating resin derived from polystyrene-supported APD has been developed for selective adsorption of metal ions such as Au(III). This resin exhibits superior adsorption capabilities compared to other metal ions, making it valuable for gold recovery from aqueous solutions .

Case Studies and Data Tables

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Pharmaceuticals | Contrast agents (iohexol) | Enhanced imaging quality in CT scans |

| Environmental Chemistry | Water treatment | Effective removal of colloidal particles |

| Material Science | Chelating resin for Au(III) | High selectivity and adsorption capacity |

| Anticancer Research | Synthesis of novel anticancer compounds | Cytotoxic effects on leukemia and lymphoma cell lines |

Mecanismo De Acción

The compound exerts its effects through its interaction with molecular targets and pathways involved in biological processes. It acts as a nucleophile, participating in reactions that lead to the formation of bioactive molecules. The specific mechanism of action depends on the context in which the compound is used, such as in gene delivery or RNA interference.

Comparación Con Compuestos Similares

3-aminopropanediol

1,2-propanediol

3-nitropropane-1,2-diol

This comprehensive overview provides a detailed understanding of (R)-3-aminopropane-1,2-diol hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(R)-3-aminopropane-1,2-diol hydrochloride, also known as 3-amino-1,2-propanediol hydrochloride, is a chiral compound with significant biological activity. This article explores its synthesis, cytotoxic properties, and potential therapeutic applications based on diverse research findings.

This compound is synthesized through various methods, including the reaction of 3-chloropropane-1,2-diol with ammonia or amines. The compound exhibits a molecular formula of C₃H₈ClN₃O₂ and has notable properties such as solubility in water and stability under physiological conditions.

2. Biological Activity

The biological activity of this compound has been extensively studied, particularly its cytotoxic effects against various cancer cell lines.

2.1 Cytotoxicity Studies

A series of studies have demonstrated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 13 | Significant cytotoxicity |

| Granta (Lymphoma) | 50–70 | Moderate cytotoxicity |

| HT-22 (Neuronal) | >100 | Minimal impact on viability |

The MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound. The results indicate that while this compound exhibits potent anti-cancer properties at lower concentrations, higher concentrations may lead to reduced efficacy due to potential cytotoxic effects on non-cancerous cells .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival.

3.1 Inhibition of Topoisomerases

Research indicates that this compound may inhibit topoisomerase I (Top1) and topoisomerase II (Top2), enzymes critical for DNA replication and repair. Inhibition of these enzymes can lead to increased DNA damage in cancer cells, thereby enhancing the cytotoxic effects of chemotherapeutic agents .

3.2 Antioxidant Properties

Additionally, this compound has demonstrated antioxidant properties that may contribute to its protective effects against oxidative stress in neuronal cells. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .

4. Case Studies and Clinical Implications

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : In vitro studies on leukemia cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.

- Case Study 2 : A study involving neuronal HT-22 cells indicated that lower concentrations enhanced cell viability under oxidative stress conditions, suggesting a dual role as both a cytotoxic agent against cancer cells and a neuroprotective agent .

5. Conclusion

This compound is a promising compound with notable biological activities, particularly in the context of cancer therapy and neuroprotection. Its ability to inhibit critical enzymes involved in DNA replication and its antioxidant properties make it a candidate for further research and potential clinical applications.

Future studies should focus on elucidating the detailed mechanisms of action and exploring combination therapies that could enhance its efficacy while minimizing cytotoxicity to healthy cells.

Propiedades

IUPAC Name |

(2R)-3-aminopropane-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-1-3(6)2-5;/h3,5-6H,1-2,4H2;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEBGRLRYABJRL-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.